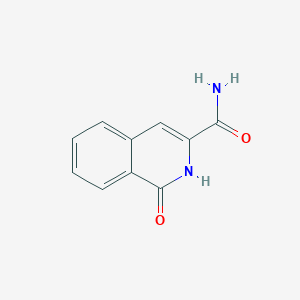
Isoquinolone carboxamide
描述
Isoquinolone carboxamide is a nitrogen-containing heterocyclic compound that has garnered significant attention due to its versatile biological and physiological activities. It is a derivative of isoquinoline, which is a core structure in many natural and synthetic compounds with pharmacological importance. This compound is known for its potential therapeutic applications, particularly in the fields of anti-inflammatory and anti-migratory activities.
准备方法
Synthetic Routes and Reaction Conditions
Isoquinolone carboxamide can be synthesized through various methods, including intermolecular annulation protocols and intramolecular cyclization. One common method involves the cyclocondensation of benzamide derivatives with functionalized arenes and alkynes. This reaction typically requires the presence of a catalyst, such as a transition metal, to facilitate the formation of the isoquinolone ring .
Another approach involves the use of dilithiated intermediates, such as dilithiated N-propenyl-ortho-toluamides or dilithiated 2-methyl-N-aryl-benzamides, which react with suitable electrophiles to form the desired this compound .
Industrial Production Methods
Industrial production of this compound often employs large-scale synthetic routes that prioritize atom economy and step efficiency. The use of transition metal-catalyzed reactions, such as palladium or rhodium catalysis, is common in industrial settings due to their high yield and selectivity .
化学反应分析
Types of Reactions
Isoquinolone carboxamide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form isoquinolone N-oxide derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding tetrahydroisoquinolone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the isoquinolone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are often employed in substitution reactions.
Major Products
The major products formed from these reactions include isoquinolone N-oxides, tetrahydroisoquinolones, and various substituted isoquinolone derivatives .
科学研究应用
Isoquinolone carboxamide has a wide range of scientific research applications, including:
Chemistry: It serves as a key intermediate in the synthesis of more complex heterocyclic compounds.
Industry: This compound is used in the development of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of isoquinolone carboxamide involves the inhibition of key signaling pathways. For example, N-(2-hydroxyphenyl) isoquinoline-1-carboxamide (HSR1101) has been shown to inhibit the nuclear translocation of nuclear factor-kappa B (NF-κB) by preventing the phosphorylation of IκB. This inhibition leads to a reduction in the production of pro-inflammatory mediators such as interleukin-6, tumor necrosis factor-alpha, and nitric oxide . Additionally, this compound can inhibit the phosphorylation of mitogen-activated protein kinases, including extracellular signal-regulated kinase 1/2, c-Jun N-terminal kinase, and p38 MAPK .
相似化合物的比较
Isoquinolone carboxamide can be compared with other similar compounds, such as quinoline carboxamide and tetrahydroisoquinoline derivatives. While all these compounds share a common nitrogen-containing heterocyclic structure, this compound is unique in its ability to inhibit specific signaling pathways involved in inflammation and cell migration .
Similar Compounds
Quinoline carboxamide: Known for its broad spectrum of bioactivity, including anti-cancer properties.
Tetrahydroisoquinoline derivatives: Exhibits diverse biological activities against various pathogens and neurodegenerative disorders.
This compound stands out due to its specific inhibition of the MAPKs/NF-κB pathway, making it a promising candidate for therapeutic applications in neuroinflammation and related disorders .
属性
IUPAC Name |
1-oxo-2H-isoquinoline-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c11-9(13)8-5-6-3-1-2-4-7(6)10(14)12-8/h1-5H,(H2,11,13)(H,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNDFDJZKRDLIEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(NC2=O)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


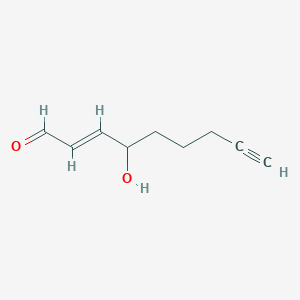

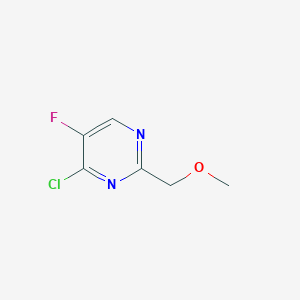
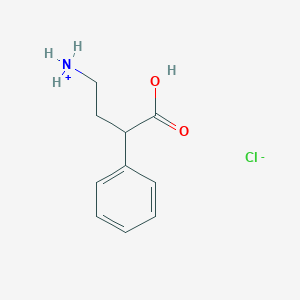
![4-[4-(Methanesulfonylmethyl)benzoyl]morpholine](/img/structure/B7852744.png)
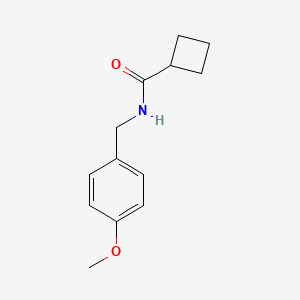
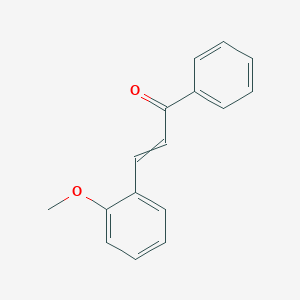
![N-[2-(3-methoxyphenyl)ethyl]cyclohexanecarboxamide](/img/structure/B7852759.png)
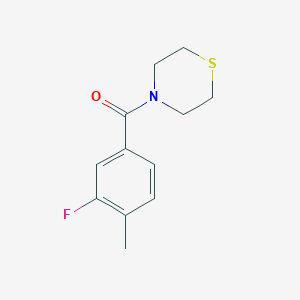
![tert-butyl 2-[(E)-N'-hydroxycarbamimidoyl]piperidine-1-carboxylate](/img/structure/B7852768.png)
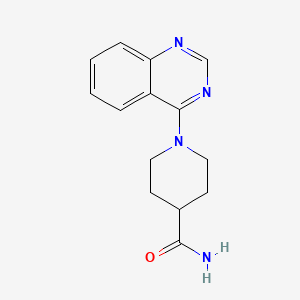
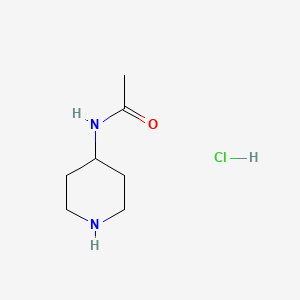
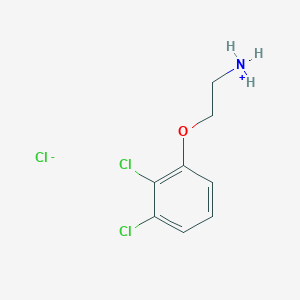
![2-[5-(1-benzothiophen-2-yl)-1H-1,2,4-triazol-3-yl]aniline](/img/structure/B7852821.png)
